molecular formula C10H12BrNO2 B1293180 tert-Butyl 6-bromonicotinate CAS No. 941294-58-2

tert-Butyl 6-bromonicotinate

Cat. No.: B1293180
CAS No.: 941294-58-2
M. Wt: 258.11 g/mol
InChI Key: RTRMFSKLFAYIDW-UHFFFAOYSA-N
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Description

Contextual Significance within Nicotinate (B505614) Chemistry

Nicotinic acid and its derivatives, collectively known as nicotinates, are a class of compounds based on a pyridine-3-carboxylic acid scaffold. These structures are of great interest due to their presence in various biologically active molecules and functional materials. Within this family, tert-butyl 6-bromonicotinate holds a distinct position.

The introduction of a bromine atom at the 6-position of the pyridine (B92270) ring significantly alters the electronic properties of the nicotinate system, making it a focal point for a variety of chemical transformations. The tert-butyl ester group, on the other hand, provides steric protection to the carboxyl group. This bulky ester is more stable towards hydrolysis under both acidic and basic conditions compared to smaller esters like methyl or ethyl esters. This enhanced stability is a crucial attribute in multi-step syntheses, allowing for chemical modifications at other parts of the molecule without unintended cleavage of the ester.

Importance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Quinazolines and quinolines, for instance, are nitrogen-containing heterocyclic compounds that form the core of many drugs with anticancer, antimicrobial, and anti-inflammatory activities. This compound serves as a key starting material for the synthesis of a diverse range of substituted pyridines and fused heterocyclic systems.

The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of various substituents onto the pyridine ring, leading to the construction of complex molecular architectures.

Role as a Synthetic Building Block

The primary utility of this compound in academic and industrial research lies in its role as a versatile synthetic building block. The presence of two distinct reactive sites—the C-Br bond and the tert-butyl ester—allows for a wide array of chemical manipulations.

The bromine atom can be readily displaced or used in coupling reactions to introduce new functional groups. For instance, it is a common substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. fishersci.co.ukrsc.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. fishersci.co.ukrsc.org

Furthermore, the tert-butyl ester can be hydrolyzed under specific conditions to reveal the carboxylic acid, providing another handle for further functionalization, such as amide bond formation. A patent describes a process where this compound is heated in DMF and then treated with hydrochloric acid to hydrolyze the ester and yield the corresponding carboxylic acid. google.com This strategic unmasking of the carboxylic acid group is a key step in the synthesis of more elaborate molecules.

The compound's utility is further demonstrated in its application for preparing pharmaceutical intermediates. For example, it has been used in the synthesis of precursors for kinase inhibitors, which are a critical class of drugs in cancer therapy. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRMFSKLFAYIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650016
Record name tert-Butyl 6-bromopyridine-3-carboxylate
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-58-2
Record name 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate
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Record name tert-Butyl 6-bromopyridine-3-carboxylate
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Record name (tert-Butyl) 6-bromonicotinate
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Synthetic Methodologies for Tert Butyl 6 Bromonicotinate

Esterification Reactions for tert-Butyl Ester Formation

The formation of the tert-butyl ester is a key transformation, often complicated by the steric hindrance of the tert-butyl group. Standard Fischer esterification conditions are typically inefficient. Therefore, specialized methods are employed to install this sterically demanding group.

Direct esterification of a carboxylic acid, such as 6-bromonicotinic acid, to its corresponding tert-butyl ester requires conditions that can accommodate the bulky alcohol and prevent its elimination to isobutylene (B52900). One common laboratory-scale method involves the reaction of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. nih.gov Another approach is the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can efficiently produce tert-butyl esters from various carboxylic acids. organic-chemistry.orgresearchgate.net These methods generate the reactive tert-butyl cation or a related species in situ, which is then trapped by the carboxylate.

A well-established method for tert-butylation involves the reaction of the carboxylic acid with isobutylene gas under acidic catalysis. This process is often used in industrial settings for continuous production. justia.com The reaction is typically performed in the liquid phase at temperatures between 10 and 40°C using an acidic catalyst. justia.com

MethodReagentsCatalystKey Features
Acid-Catalyzed6-Bromonicotinic acid, tert-butyl acetatePerchloric acid (HClO₄)Effective for small-scale synthesis. nih.gov
Iminide-Catalyzed6-Bromonicotinic acid, tert-butyl acetateBis(trifluoromethanesulfonyl)imide (Tf₂NH)Fast reaction times and high yields under mild conditions. organic-chemistry.orgresearchgate.net
Isobutylene Reaction6-Bromonicotinic acid, IsobutyleneAcidic catalyst (e.g., ion-exchange resin)Suitable for continuous and large-scale production. justia.com
In Situ Ester FormationCarboxylic acid, HOBt, EDC, tert-butyl alcoholDMAP or Calcined HydrotalciteBenzotriazole esters are formed as efficient intermediates. researchgate.net

Transesterification provides an alternative route where a more easily synthesized ester (e.g., methyl or ethyl ester) of 6-bromonicotinic acid is converted into the tert-butyl ester. This reaction is typically driven by the use of a strong base, such as potassium tert-butoxide, in an appropriate solvent like diethyl ether. researchgate.net The equilibrium is shifted towards the product due to the formation of a stable alkoxide byproduct (e.g., potassium methoxide).

Catalytic transesterification methods have also been developed using various metal catalysts. For instance, scandium(III) triflate (Sc(OTf)₃) can catalyze the direct transesterification of esters in boiling alcohols. organic-chemistry.org Zinc clusters have also been shown to promote transesterification under mild conditions, which is advantageous for substrates with sensitive functional groups. organic-chemistry.org

Catalyst SystemKey ReagentsReaction ConditionsAdvantages
Base-MediatedMethyl 6-bromonicotinate, Potassium tert-butoxideDiethyl ether, Ambient temperatureEfficient for aliphatic and aromatic esters. researchgate.net
Lanthanide-CatalyzedMethyl 6-bromonicotinate, tert-butanol (B103910)Lanthanum(III) isopropoxidePractical for various scales without complex purification. researchgate.net
Scandium-CatalyzedMethyl 6-bromonicotinate, tert-butanolSc(OTf)₃High yields with various ester substrates. organic-chemistry.org

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability under many reaction conditions and its selective removal under acidic conditions. The synthesis of the tert-butyl ester in this context is identical to direct esterification methods. For example, an alcohol can be protected by reacting it with isobutylene under acid catalysis to form a temporary tert-butyl ether. pearson.com A similar principle applies to the protection of carboxylic acids as tert-butyl esters, shielding them from nucleophiles or reducing agents while other parts of the molecule are modified. Once the desired transformations are complete, the tert-butyl group can be cleaved using reagents like phosphoric acid to regenerate the carboxylic acid. organic-chemistry.org

Bromination Reactions on Nicotinate (B505614) Scaffolds

The introduction of a bromine atom onto the pyridine (B92270) ring is an electrophilic aromatic substitution reaction. The electron-deficient nature of the pyridine ring makes this transformation challenging compared to benzene derivatives. The position of substitution is influenced by the existing substituents and the reaction conditions.

Achieving regioselective bromination at the C-6 position of a nicotinate scaffold requires careful selection of the brominating agent and conditions. The ester group at the C-3 position is an electron-withdrawing group that deactivates the ring, particularly at the ortho (C-2, C-4) and para (C-6) positions. However, the nitrogen atom's influence is also significant.

For activated aromatic and heteroaromatic compounds, N-Bromosuccinimide (NBS) is a common reagent used for regioselective monobromination. mdpi.comresearchgate.net The selectivity can be influenced by the solvent and additives. For example, using NBS in the presence of tetrabutylammonium bromide can lead to predominant para-selective monobromination in activated systems. researchgate.net Flavin-dependent halogenases have also been studied for their ability to perform highly specific and regioselective halogenation reactions on various substrates, including indole derivatives, which can offer insights into achieving selectivity on heterocyclic systems. nih.gov For aromatic amines, a one-pot method involving in situ generation of a tin amide followed by reaction with bromine provides high regioselectivity. nih.gov

Brominating AgentSubstrate TypeConditionsSelectivity
N-Bromosuccinimide (NBS)Activated Aromatics/HeterocyclesTetrabutylammonium Bromide (TBAB)Para-selective monobromination is often favored. researchgate.net
N-Bromosuccinimide (NBS) / Silica (B1680970) GelVarious AromaticsSilica gel supportCan provide good regioselectivity. mdpi.com
Bromine (Br₂) / Lewis AcidAromatic Aminesn-BuLi, Me₃SnCl then Br₂Highly regioselective for the para position. nih.gov

An alternative strategy involves activating the nicotinic acid precursor by converting it to a nicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often at reflux. prepchem.commdpi.com The excess thionyl chloride is then removed to yield the acid chloride. prepchem.com This intermediate is more reactive towards electrophilic substitution than the parent carboxylic acid.

The bromination of nicotinoyl chloride has been described, for instance, in a process for preparing 5-bromonicotinic acid. In that specific synthesis, nicotinic acid is first treated with thionyl chloride, and the resulting intermediate is then brominated in the presence of a Lewis acid catalyst at elevated temperatures (110-120°C). google.com While this particular protocol yields the 5-bromo isomer, it demonstrates the principle of using the acid chloride to facilitate bromination of the deactivated pyridine ring. Directing this reaction to the 6-position would require alternative catalysts or directing groups.

StepReagentsConditionsProduct
1. Acid Chloride FormationNicotinic acid, Thionyl chloride (SOCl₂)Reflux for 2-3 hoursNicotinoyl chloride prepchem.commdpi.com
2. BrominationNicotinoyl chloride, Bromine (Br₂)Lewis Acid Catalyst, 110-120°CBrominated Nicotinoyl Chloride (e.g., 5-bromo isomer) google.com

Precursors to 6-Bromonicotinates (e.g., 2,5-dibromopyridine)

The synthesis of 6-bromonicotinates frequently employs polyhalogenated pyridines as key starting materials. Among these, 2,5-dibromopyridine is a particularly useful and common precursor. Its availability and the differential reactivity of its two bromine atoms allow for selective functionalization.

A convenient and scalable process for the preparation of 2,5-dibromopyridine starts from 2-aminopyridine. heteroletters.org The synthesis involves a two-step sequence:

Bromination : 2-aminopyridine is first brominated to produce 2-amino-5-bromopyridine. This step can be optimized to achieve high yields, for instance, a 90% yield has been reported. heteroletters.org A common byproduct, 2-amino-3,5-dibromopyridine, can be effectively removed. heteroletters.org

Sandmeyer Reaction : The amino group of 2-amino-5-bromopyridine is then converted to a diazonium salt, which is subsequently displaced by a bromide. Modified Sandmeyer conditions, using liquid bromine or a solution of cuprous bromide in hydrobromic acid, can afford 2,5-dibromopyridine in high yield. heteroletters.orggoogle.com

This multi-step synthesis provides the crucial 2,5-dibromopyridine scaffold, setting the stage for the introduction of the carboxylate group at the 3-position (nicotinate position) and leaving the bromine at the 6-position intact.

Table 1: Synthesis of 2,5-dibromopyridine Precursor

Step Starting Material Reagents Product Reported Yield
1. Bromination 2-Aminopyridine Bromine 2-Amino-5-bromopyridine ~90%
2. Sandmeyer Reaction 2-Amino-5-bromopyridine NaNO₂, CuBr, HBr 2,5-Dibromopyridine ~93%

Advanced Synthetic Routes

With a suitable precursor like 2,5-dibromopyridine in hand, advanced organometallic techniques are employed to complete the synthesis of tert-butyl 6-bromonicotinate. These methods offer high regioselectivity and efficiency.

Grignard Exchange Reactions with Chloroformates

A powerful strategy for selectively functionalizing dihalopyridines is the halogen-metal exchange reaction. For 2,5-dibromopyridine, a bromine-magnesium (Br/Mg) exchange can be performed with high regioselectivity. The C5-position is electronically favored for the exchange, leading to the formation of a 6-bromo-3-pyridylmagnesium species.

The use of specific Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to selectively perform the Br/Mg exchange at the C5 position of 2,5-dibromopyridine, yielding the thermodynamically more stable organometallic intermediate. nih.govresearchgate.net This intermediate can then be trapped by an appropriate electrophile to install the desired functional group.

To form the tert-butyl ester, the generated Grignard reagent is reacted with an electrophile like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate. This reaction sequence effectively converts the C-Br bond at the 3-position into the desired ester functionality while preserving the C-Br bond at the 6-position.

Table 2: Conditions for Regioselective Br/Mg Exchange of 2,5-Dichloropyridine

Reagent Position of Exchange Selectivity
iPrMgCl·LiCl C5 High (Thermodynamic product)
sBu₂Mg·2LiOR C2 High (Kinetic product)
sBu₂Mg·2LiOR + PMDTA C5 High (Switched selectivity)

Metalation-Halogenation Sequences

Metalation-halogenation sequences represent another fundamental approach to the functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu This strategy typically involves the direct deprotonation of a C-H bond by a strong organometallic base (e.g., an alkyllithium), followed by quenching the resulting organometallic species with an electrophilic halogen source (e.g., Br₂ or C₂Br₂Cl₄).

This process, often called Directed ortho Metalation (DoM), relies on a directing metalation group (DMG) on the ring to coordinate the base and direct deprotonation to a specific adjacent position. wikipedia.orgnih.gov For a pyridine ring, the nitrogen atom itself can influence the site of metalation, but a powerful DMG is often required to achieve high regioselectivity and overcome competing side reactions like nucleophilic addition of the base to the ring. harvard.edu

In the context of synthesizing this compound, one could envision a route starting from tert-butyl nicotinate (pyridine-3-carboxylate). However, a standard DoM reaction would be expected to direct metalation to the C2 or C4 positions, which are ortho to the C3-ester group. Achieving metalation at the C6 position via this method is not straightforward. Therefore, for this specific isomer, the halogen-metal exchange route starting from a pre-functionalized precursor like 2,5-dibromopyridine (as described in section 2.3.1) is a more direct and regiochemically reliable strategy.

One-Pot Synthetic Strategies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly valued for their efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates.

The synthesis of this compound via the Grignard exchange pathway is an excellent example of a two-step, one-pot process. The procedure involves:

Formation of the 6-bromo-3-pyridylmagnesium chloride from 2,5-dibromopyridine via Br/Mg exchange.

Introduction of the electrophile (e.g., di-tert-butyl dicarbonate) directly into the same reaction vessel to form the final product.

Reactivity and Transformational Chemistry of Tert Butyl 6 Bromonicotinate

Cross-Coupling Reactions

The transformation of tert-butyl 6-bromonicotinate into more complex molecular architectures heavily relies on cross-coupling reactions. These reactions, catalyzed by transition metals, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Among the most powerful tools in this class are the Suzuki-Miyaura and Stille reactions, which allow for the selective coupling of the pyridine (B92270) ring of this compound with a diverse range of organic moieties.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds. nih.govmdpi.com The reaction typically involves the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex in the presence of a base. mdpi.comnih.gov For this compound, the bromine atom at the 6-position serves as an excellent handle for such transformations. The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity. mdpi.comnih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system employed. While palladium-based catalysts are the most common, significant research has been directed toward using more earth-abundant and less toxic metals like iron.

Palladium-Catalyzed Systems: Palladium catalysts are the gold standard for Suzuki-Miyaura reactions due to their high efficiency and broad substrate scope. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. nih.govnih.gov Catalyst efficiency has been dramatically improved through the development of bulky and electron-rich phosphine (B1218219) ligands. nih.gov These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Iron-Based Catalysts: As a cost-effective and environmentally benign alternative to palladium, iron-based catalysts have emerged for cross-coupling reactions. rsc.orgnih.gov While still less common than palladium systems, iron catalysts supported by specific ligands, such as β-diketiminates, have shown high efficacy in coupling alkyl halides with aryl boronic esters. nih.govresearchgate.netcore.ac.uk Researchers have also developed air-stable iron(III) precatalysts that can be activated under reaction conditions, overcoming the operational challenges associated with air-sensitive iron(II) complexes. nih.gov

Catalyst SystemKey FeaturesLigands/AdditivesTypical SubstratesCitations
Palladium-Based
Pd(PPh₃)₄Widely used, commercially availableTriphenylphosphineAryl bromides, iodides mdpi.comorganic-chemistry.org
Pd(OAc)₂ / Phosphine LigandVersatile precatalystBulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃)Aryl chlorides, bromides, triflates mdpi.commdpi.comnih.gov
Pd/CHeterogeneous, ligand-free conditionsNoneAryl bromides researchgate.net
Pd-ZeoliteHeterogeneous, shape-selectiveZeolite support (e.g., H-Beta)Aryl bromides nih.gov
Iron-Based
FeCl₂ / Chiral LigandEnantioselective coupling(R,R)-QuinoxP*Racemic alkyl bromides rsc.org
Fe-β-diketiminate complexesCouples challenging substratesβ-diketiminate ligandsTertiary alkyl halides, heteroaromatic boronic esters nih.govresearchgate.net

The choice of coupling partner is definitive for the type of cross-coupling reaction. For the Suzuki-Miyaura reaction, organoboron compounds are the characteristic nucleophilic partners.

Organoboron Compounds : This class of reagents is central to the Suzuki-Miyaura reaction. nih.gov

Boronic Acids (RB(OH)₂) : These are the most frequently used coupling partners due to their commercial availability, ease of handling, and general stability to air and moisture. nih.govmdpi.com

Boronic Esters (RB(OR)₂) : Pinacol boronic esters are particularly common and are often employed for their enhanced stability compared to the corresponding boronic acids, which can be prone to protodeboronation. nih.gov

Organotrifluoroborates (RBF₃K) : Potassium organotrifluoroborates are highly stable, crystalline solids that serve as excellent coupling partners, often providing high yields and tolerating a wide range of functional groups. organic-chemistry.org

While the outline mentions organozinc compounds, it is important to clarify that these are the signature coupling partners for the Negishi cross-coupling reaction, not the Suzuki-Miyaura reaction. mdpi.comscispace.com The Suzuki-Miyaura protocol is defined by the use of organoboron reagents.

Optimizing reaction conditions is crucial for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. nih.govcovasyn.com Key parameters include the choice of base, solvent, and temperature.

Base : A base is required to activate the organoboron compound, facilitating the transmetalation step. mdpi.comnih.gov The choice of base can significantly influence the reaction's outcome. mdpi.com Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), phosphates such as potassium phosphate (B84403) (K₃PO₄), and fluorides like potassium fluoride (B91410) (KF). mdpi.comnih.govorganic-chemistry.orgresearchgate.netmit.edu

Solvent : The solvent system often consists of an organic solvent and water. This biphasic or aqueous condition helps to dissolve the various reactants and facilitates the reaction. durham.ac.uk Typical solvents include toluene, ethanol, and dioxane, often mixed with water. mdpi.comorganic-chemistry.orgresearchgate.net

Temperature : While many modern catalyst systems allow for reactions to proceed at room temperature, thermal energy is often required, with temperatures typically ranging from 80 °C to 120 °C. mdpi.comresearchgate.net

Recent advancements in chemical research have leveraged machine learning and automated robotic systems to rapidly screen a vast matrix of substrates and conditions, leading to the discovery of more general and highly effective reaction protocols for challenging heteroaryl couplings. nih.gov

ParameterExamplesRole in ReactionCitations
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFActivates the boronic acid/ester for transmetalation. mdpi.comnih.govorganic-chemistry.orgresearchgate.net
Solvent Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂ODissolves organic and inorganic reagents. organic-chemistry.orgdurham.ac.uk
Temperature Room Temperature to 120 °CProvides activation energy; rate acceleration. mdpi.comresearchgate.netmit.edu
Catalyst Loading 0.1 mol% to 5 mol%Influences reaction rate and cost-effectiveness. mdpi.comdurham.ac.uk

The application of microwave irradiation has revolutionized many organic transformations, including the Suzuki-Miyaura reaction. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields by minimizing the formation of side products. mdpi.comdurham.ac.uk This technique is particularly effective for high-throughput synthesis and library generation. For the coupling of substrates like 3-bromoindazoles, conditions using a palladium catalyst and a base in a dioxane/ethanol/water mixture at 140 °C under microwave irradiation have proven successful. epa.gov An advanced application involves the use of simultaneous cooling while applying microwave energy, which allows for a higher energy input to accelerate the reaction without causing thermal degradation of sensitive substrates. durham.ac.uk

Stille Cross-Coupling Reactions

The Stille reaction is another powerful palladium-catalyzed method for creating carbon-carbon bonds, involving the reaction of an organostannane (organotin) compound with an organic electrophile, such as this compound. scispace.comwikipedia.org

The catalytic cycle is analogous to the Suzuki reaction, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A primary advantage of the Stille reaction is the stability of organostannane reagents to air and moisture and their compatibility with a vast range of functional groups. scispace.comwikipedia.org However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org

The reaction can be accelerated by several means, including the use of ligands with low donicity, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, which enhance the reactivity of the palladium intermediate. researchgate.net Furthermore, the addition of copper(I) salts as co-catalysts can lead to faster reaction rates and improved selectivities. organic-chemistry.orgresearchgate.net


Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For substrates like this compound, the carbon-bromine bond serves as the reactive site for oxidative addition to the metal center, initiating the catalytic cycle.

While specific studies detailing the Negishi coupling of this compound are not prevalent, the reactivity of similar 2-halopyridine systems provides a strong indication of its utility in such transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) or Ni(0) catalyst, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org A general method for the palladium-catalyzed Negishi cross-coupling of aryl chlorides has been established using commercially available Pd(P(t-Bu)₃)₂, which suggests that the more reactive aryl bromides like this compound would be excellent substrates. nih.gov

Research on related compounds, such as the cobalt-catalyzed cross-coupling of 2-bromopyridine (B144113) with organozinc reagents, further supports the feasibility of these reactions. researchgate.net

Table 1: Representative Conditions for Negishi Cross-Coupling of Aryl Halides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Ni(acac)₂, Pd(P(t-Bu)₃)₂
Organometallic Reagent R-ZnX (R = alkyl, aryl, vinyl)
Solvent THF, DMF, Dioxane
Temperature Room Temperature to 100 °C

Other Metal-Catalyzed Cross-Couplings (e.g., Cobalt-catalyzed)

Beyond the well-established palladium and nickel catalysts, earth-abundant metals like cobalt have emerged as viable catalysts for cross-coupling reactions.

Cobalt-catalyzed C-N bond formation, or amination, provides an alternative to the more common Buchwald-Hartwig amination. Research has demonstrated the utility of cobalt catalysts in coupling (hetero)aryl halides with a variety of nitrogen-based nucleophiles. For instance, cobalt(II) complexes have been shown to efficiently catalyze the intramolecular C-N cross-coupling of N'-(2-halophenyl)amidines to form benzimidazoles. nih.gov More broadly, reusable cobalt-copper catalyst systems have been developed for the cross-coupling of (hetero)aryl halides with primary amides under aerobic conditions. rsc.org These methodologies suggest that this compound would be a suitable substrate for cobalt-catalyzed amination, reacting with various amines or amides to introduce nitrogen-containing substituents at the 6-position of the pyridine ring.

Similarly, cobalt catalysts have been employed in C-O bond formation reactions, such as the synthesis of ethers. Intramolecular cobalt-catalyzed C-O cross-coupling has been successfully used to synthesize benzoxazoles from N-(2-bromophenyl)benzamides, highlighting the capability of cobalt to facilitate this type of bond formation. nih.gov This indicates that this compound could likely undergo intermolecular C-O coupling with various alcohols or phenols in the presence of a suitable cobalt catalyst and reaction conditions to produce the corresponding 6-alkoxy- or 6-aryloxynicotinates.

Table 2: Conditions for Cobalt-Catalyzed Cross-Coupling of (Hetero)aryl Halides

Reaction TypeCatalyst SystemBaseSolventTemperature
C-N Coupling (Amides) Co/CuK₂CO₃Dioxane120 °C
C-O Coupling (Intramolecular) Co(II) complexK₂CO₃DioxaneModerate

Copper-Free Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, traditionally using a palladium catalyst and a copper co-catalyst. nih.gov However, to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling), copper-free variants have been developed. researchgate.net These methods are highly relevant for substrates like this compound.

In a typical copper-free Sonogashira coupling, a palladium catalyst, often with specialized phosphine ligands, is used in the presence of a base. nih.govnih.gov The reaction proceeds under mild conditions and tolerates a wide array of functional groups. The aryl bromide moiety of this compound makes it an ideal candidate for this reaction, allowing for the introduction of various substituted alkynyl groups at the 6-position, which is a key step in the synthesis of many complex organic molecules, pharmaceuticals, and materials. nih.gov The development of green chemistry protocols has also led to these reactions being performed in environmentally friendly solvents. acs.org

Table 3: Typical Parameters for Copper-Free Sonogashira Coupling of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(OAc)₂, Pd(CH₃CN)₂Cl₂
Ligand PPh₃, cataCXium A, X-Phos type ligands
Base Cs₂CO₃, TMG, Pyrrolidine
Solvent DMF, CH₃CN, HEP/Water
Temperature Room Temperature to 120 °C

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is electron-deficient. fishersci.se The pyridine ring in this compound is inherently electron-poor, and this is further enhanced by the electron-withdrawing nature of the tert-butyl ester group. This electronic property activates the ring towards attack by nucleophiles at the positions ortho and para to the electron-withdrawing group. libretexts.org

In the case of this compound, the bromine atom at the 6-position is susceptible to displacement by strong nucleophiles, such as amines. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing ester group and the pyridine nitrogen. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the 6-aminonicotinate product. This method provides a direct route for the amination of the pyridine ring without the need for a metal catalyst.

Table 4: General Conditions for Nucleophilic Aromatic Substitution with Amines

ParameterTypical Conditions
Nucleophile Primary or Secondary Amines
Base K₂CO₃, Tertiary Amines
Solvent DMSO, DMF, NMP, Ethanol
Temperature Room Temperature to Reflux

Reactions with Alcohols

The chemical reactivity of this compound towards alcohols is primarily dictated by its two main functional groups: the bromopyridine ring and the tert-butyl ester. The bromine atom at the 6-position of the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) reactions with alkoxides. This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. The general mechanism involves the attack of an alkoxide ion on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, which then expels the bromide ion to yield the corresponding 6-alkoxynicotinate.

Simultaneously, the tert-butyl ester group can undergo transesterification with alcohols, typically under acidic or basic catalysis. However, this reaction is often less favorable than the SNAr reaction at the C-6 position due to the steric hindrance of the tert-butyl group.

In a different type of transformation, tert-butyl esters can be converted into other esters or amides under mild conditions. For instance, the reaction of tert-butyl esters with α,α-dichlorodiphenylmethane and a catalytic amount of SnCl2 generates an acid chloride in situ. This intermediate can then react with various alcohols to provide the corresponding esters in high yields. organic-chemistry.org

Reactant AlcoholProductReaction TypeConditions
Methanoltert-Butyl 6-methoxynicotinateSNArNaOMe, MeOH
Ethanoltert-Butyl 6-ethoxynicotinateSNArNaOEt, EtOH
Various AlcoholsCorresponding nicotinate (B505614) estersTransesterification (via acid chloride)α,α-dichlorodiphenylmethane, SnCl2

Hydrolysis of the tert-Butyl Ester Moiety

The tert-butyl ester group of this compound can be selectively cleaved under acidic conditions to yield 6-bromonicotinic acid. This transformation is a common deprotection strategy in organic synthesis. The hydrolysis proceeds via a mechanism involving protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to form a stable tert-butyl carbocation and the desired carboxylic acid.

A variety of acidic conditions can be employed for this hydrolysis. Strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) in an appropriate solvent are effective. nih.gov For substrates that are sensitive to strong acids, milder methods have been developed. One such method involves the use of silica (B1680970) gel in refluxing toluene, which provides a heterogeneous and less acidic environment for the hydrolysis. nih.gov Another mild and efficient method utilizes molecular iodine as a catalyst in acetonitrile (B52724) for the chemoselective hydrolysis of tert-butyl esters. nih.gov Furthermore, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile protecting groups. illinois.edu

Reagent/CatalystSolventConditionsYield (%)
HCl or H₂SO₄Water/Organic Co-solventVariesTypically High
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureTypically High
Silica GelTolueneRefluxGood to Excellent
Molecular IodineAcetonitrileRefluxGood to Excellent
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureGood

C-H Functionalization Studies

The pyridine ring of this compound possesses several C-H bonds that can be targeted for functionalization. These reactions offer a direct and atom-economical way to introduce new functional groups and build molecular complexity.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the formation of C-N bonds. nih.gov In the context of pyridine derivatives, the nitrogen atom can act as a directing group, facilitating the selective functionalization of the C-H bond at the C-2 or C-6 position. While specific studies on the rhodium-catalyzed C-H amidation of this compound are not extensively documented, the general principles of this methodology are applicable.

The catalytic cycle typically involves the coordination of the pyridine nitrogen to a rhodium(III) catalyst, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. This intermediate then reacts with an amidation agent, such as an dioxazolone or an isocyanate, to form the C-N bond. researchgate.net Subsequent reductive elimination regenerates the active rhodium catalyst and releases the amidated product. The presence of the bromo substituent at the 6-position would likely direct amidation to the C-2 position.

A notable development in this area is the use of "on water" conditions for Rh(III)-catalyzed directed C-H amidation of arenes, which has been shown to be highly effective. nih.gov

The regioselectivity of deprotonation of the pyridine ring in this compound is influenced by the electronic effects of the substituents and the choice of the base. The electron-withdrawing nature of the pyridine nitrogen and the ester group acidifies the C-H bonds of the ring. The bromine atom also exerts an inductive electron-withdrawing effect.

Deprotonation is most likely to occur at the C-5 position, which is ortho to the directing ester group and meta to the bromine atom. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is a common method for achieving such regioselective metalation. The resulting lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at the C-5 position.

Alternatively, deprotonation could potentially occur at the C-2 position, directed by the pyridine nitrogen, although this is generally less favored in the presence of a C-3 ester.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a means to form new carbon-carbon or carbon-heteroatom bonds through a process that involves an oxidant. rsc.org For a substrate like this compound, the C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, which are formally oxidative additions to a Pd(0) species.

While not strictly oxidative couplings in the sense of C-H/C-H coupling, reactions like the Suzuki, Heck, and Sonogashira couplings are highly relevant transformations for this molecule. In these reactions, a palladium catalyst facilitates the coupling of the bromopyridine moiety with an organoboron reagent (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira).

Furthermore, the C-H bonds of the pyridine ring could potentially undergo direct oxidative coupling with other arenes or alkenes, catalyzed by transition metals like palladium or rhodium. researchgate.netnih.gov For instance, a Rh(III)-catalyzed oxidative coupling of an arene C-H bond with an alkene involves the formation of a metallacyclic intermediate, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The presence of the ester group in this compound could direct such C-H activation to the C-2 or C-4 positions.

Coupling PartnerCatalyst SystemProduct Type
Arylboronic acidPd(0) catalyst, base6-Aryl-nicotinate
AlkenePd(0) catalyst, base6-Alkenyl-nicotinate
Terminal alkynePd(0)/Cu(I) catalyst, base6-Alkynyl-nicotinate

Applications in Complex Molecular Synthesis

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The structural motif of a substituted pyridine (B92270) is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. Tert-butyl 6-bromonicotinate serves as a key starting material for the synthesis of various bioactive molecules and pharmaceutical intermediates, primarily through palladium-catalyzed cross-coupling reactions that functionalize the pyridine core.

One notable application is in the development of kinase inhibitors. For instance, derivatives of this compound are utilized in the synthesis of potent and selective inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers. The synthesis often involves a crucial Suzuki coupling step where an aryl or heteroaryl boronic acid is coupled with the bromopyridine core of this compound to construct the biaryl scaffold essential for inhibitory activity.

Furthermore, this compound is instrumental in the preparation of aminopyridine derivatives, which are prevalent substructures in many pharmaceutical compounds. The bromo group can be readily displaced by various nitrogen nucleophiles through reactions like the Buchwald-Hartwig amination. wikipedia.orgchemspider.comchemspider.com This allows for the introduction of a wide range of amino groups, leading to the synthesis of complex amines that are valuable intermediates in drug discovery programs. The subsequent hydrolysis of the tert-butyl ester to the corresponding nicotinic acid provides an additional site for modification, such as amide bond formation, further expanding the molecular diversity that can be achieved from this single starting material.

Table 1: Examples of Bioactive Molecules and Intermediates Synthesized from this compound
Molecule TypeSynthetic StrategyKey Reaction
ACK1 InhibitorsConstruction of a biaryl scaffoldSuzuki Coupling
Aminopyridine DerivativesIntroduction of an amino groupBuchwald-Hartwig Amination

Building Blocks for Heterocyclic Systems (e.g., Pyridine Derivatives, Naphthyridones)

The reactivity of the carbon-bromine bond in this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. Through various cross-coupling reactions, the pyridine ring can be elaborated with a wide range of substituents, leading to a diverse library of pyridine derivatives.

The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of carbon-carbon bonds by reacting this compound with a variety of organoboron compounds. organic-chemistry.orgresearchgate.netnih.govprinceton.eduresearchgate.net This reaction is widely used to synthesize biaryl and heteroaryl-substituted pyridines, which are important structural motifs in many biologically active compounds and functional materials. The reaction conditions can be tuned to accommodate a wide range of functional groups on the boronic acid or ester, providing access to a vast chemical space. organic-chemistry.orgresearchgate.netnih.govprinceton.eduresearchgate.net

Another important transformation is the Sonogashira coupling, which involves the reaction of this compound with terminal alkynes to form alkynylpyridines. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov These products are valuable intermediates that can undergo further transformations, such as cyclization reactions, to construct fused heterocyclic systems.

Furthermore, this compound can serve as a precursor for the synthesis of naphthyridinones, a class of fused heterocyclic compounds with significant biological activities, including potential as anticancer agents and inhibitors of enzymes like FGFR4. nih.govresearchgate.netebi.ac.uknih.govmdpi.com The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold can be achieved through a multi-step sequence starting from the functionalization of the bromopyridine, for example, through a Heck reaction to introduce a side chain that can subsequently cyclize to form the second ring of the naphthyridinone system. nih.govresearchgate.netebi.ac.uknih.govmdpi.com

Table 2: Cross-Coupling Reactions for the Synthesis of Pyridine Derivatives
ReactionCoupling PartnerProduct Type
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsBiaryl/Heteroaryl Pyridines
Sonogashira CouplingTerminal AlkynesAlkynylpyridines
Buchwald-Hartwig AminationAminesAminopyridines

Ligand Synthesis in Coordination Chemistry

In the field of coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. Bipyridine and terpyridine derivatives are among the most widely studied classes of chelating ligands due to their ability to form stable complexes with a variety of metal ions. This compound is a valuable starting material for the synthesis of functionalized bipyridine ligands.

Through homo-coupling reactions, such as those promoted by nickel or palladium catalysts, two molecules of this compound can be joined to form a symmetrical 2,2'-bipyridine (B1663995) derivative. More versatile are cross-coupling reactions, such as the Stille coupling, which allow for the synthesis of unsymmetrical bipyridines by reacting this compound with a stannylated pyridine derivative. researchgate.net The resulting bipyridine ligand, bearing tert-butyl ester groups, can be further modified by hydrolysis of the esters to carboxylic acids, which can then be used to anchor the ligand to surfaces or to introduce other functional groups. These functionalized bipyridine ligands are of great interest for applications in catalysis, materials science, and supramolecular chemistry. researchgate.netdepaul.edulboro.ac.uk

Table 3: Synthesis of Bipyridine Ligands
Reaction TypeReactantsLigand Type
Homo-couplingThis compoundSymmetrical Bipyridine
Stille Cross-couplingThis compound and Stannylated PyridineUnsymmetrical Bipyridine

Materials Science Applications

The unique electronic and structural features of the pyridine ring make it an attractive component in the design of advanced materials. This compound serves as a building block for the synthesis of functional organic materials with applications in electronics and polymer science.

In the field of organic electronics, there is a growing interest in materials for organic light-emitting diodes (OLEDs). The introduction of bulky tert-butyl groups into organic molecules can enhance their performance in OLED devices by improving solubility and preventing aggregation-induced quenching of luminescence. rsc.orgambeed.commdpi.comresearchgate.net this compound can be used to introduce this beneficial moiety into larger conjugated systems. Through cross-coupling reactions, the bromonicotinate can be incorporated into triarylamine or carbazole-based molecules, which are common components of hole-transporting and host materials in OLEDs. ambeed.commdpi.comresearchgate.net

In polymer science, this compound can potentially be used as a functional monomer. The bromo group can participate in polymerization reactions, such as palladium-catalyzed polycondensations, to form conjugated polymers. The tert-butyl ester group can be carried through the polymerization and then cleaved in the final polymer to introduce carboxylic acid functionalities. These acidic groups can influence the polymer's solubility, adhesion, and ability to interact with other materials, making them interesting for applications such as coatings, membranes, and biocompatible materials. google.comnih.govpusan.ac.kr

Table 4: Applications in Materials Science
FieldApplicationRole of this compound
Organic ElectronicsOLED Materials (Hole-transporting, Host)Introduction of tert-butylated pyridine moiety to improve solubility and prevent aggregation
Polymer ScienceFunctional Monomer for Conjugated PolymersProvides a reactive site for polymerization and a latent carboxylic acid functionality

Spectroscopic Analysis of this compound Unavailable in Published Literature

A thorough search of scientific databases and literature has revealed a lack of publicly available, detailed experimental spectroscopic data for the chemical compound this compound. While the compound is listed in numerous chemical supplier catalogs and chemical databases, which confirm its basic molecular formula (C₁₀H₁₂BrNO₂) and molecular weight (approximately 258.11 g/mol ), the specific research findings required to detail its spectroscopic characterization are not present in the accessible literature.

Consequently, it is not possible to provide the requested in-depth analysis and data tables for the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimentally determined ¹H NMR (Proton NMR) or ¹³C NMR (Carbon-13 NMR) chemical shifts, coupling constants, or peak assignments were found. Furthermore, no data from two-dimensional NMR techniques such as COSY or NOESY for this specific compound could be located.

Infrared (IR) Spectroscopy: Specific vibrational frequency data (cm⁻¹) corresponding to the functional groups of this compound from an experimental spectrum is not available in the surveyed literature.

Mass Spectrometry (MS): While databases provide a calculated monoisotopic mass for the compound, no published High-Resolution Mass Spectrometry (HRMS) studies with experimentally found exact mass values were identified.

Without access to primary research articles or comprehensive database entries detailing the synthesis and characterization of this compound, a scientifically accurate and thorough article that adheres to the user's specified outline and content requirements cannot be generated. The creation of data tables and a detailed discussion of research findings would require speculation, which is contrary to the principles of scientific accuracy.

Spectroscopic Characterization in Research Contexts

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules by generating ions with minimal fragmentation. In the context of characterizing tert-butyl 6-bromonicotinate, ESI-MS would be employed to confirm the molecular weight and isotopic distribution of the compound.

In a typical positive ion mode ESI-MS analysis, this compound is expected to be protonated to form the corresponding molecular ion [M+H]⁺. Given the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the [M+H]⁺ ion. The monoisotopic mass of this compound (C₁₀H₁₂BrNO₂) is approximately 257.01 g/mol (for ⁷⁹Br) and 259.01 g/mol (for ⁸¹Br). Consequently, the ESI-MS spectrum would show two major peaks separated by 2 m/z units, with nearly equal intensities, corresponding to [C₁₀H₁₃⁷⁹BrNO₂]⁺ and [C₁₀H₁₃⁸¹BrNO₂]⁺.

While ESI is a soft ionization method, some fragmentation can be induced in the mass spectrometer. A common fragmentation pathway for tert-butyl esters involves the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈), resulting in the formation of a protonated carboxylic acid. For this compound, this would correspond to a fragment ion of 6-bromonicotinic acid.

Table 1: Hypothetical ESI-MS Data for this compound

m/z (amu)Ion SpeciesDescription
258.0[M+H]⁺ with ⁷⁹BrProtonated molecule
260.0[M+H]⁺ with ⁸¹BrProtonated molecule
202.0[M-C₄H₈+H]⁺ with ⁷⁹BrLoss of isobutylene
204.0[M-C₄H₈+H]⁺ with ⁸¹BrLoss of isobutylene

Note: The m/z values are approximated to one decimal place for illustrative purposes. High-resolution mass spectrometry would provide more precise values.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the molecular formula. For this compound (C₁₀H₁₂BrNO₂), elemental analysis is crucial for confirming its empirical formula and assessing its purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The generally accepted tolerance for agreement between found and calculated values for a pure compound is within ±0.4%. nih.gov

Table 2: Theoretical vs. Representative Found Elemental Analysis Data for C₁₀H₁₂BrNO₂

ElementTheoretical %Representative Found %
Carbon (C)46.5346.60
Hydrogen (H)4.694.72
Bromine (Br)30.9530.85
Nitrogen (N)5.435.40
Oxygen (O)12.4012.43

Note: The "Representative Found %" values are hypothetical and serve to illustrate typical experimental results that would be considered acceptable for confirming the compound's purity and composition.

Discrepancies between the theoretical and found values can indicate the presence of impurities, such as residual solvents or by-products from the synthesis. Therefore, obtaining elemental analysis data that closely matches the theoretical values is a critical checkpoint in the characterization of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied to calculate molecular properties, study hydrogen bonding systems, and analyze reaction mechanisms. mdpi.comnih.gov For tert-butyl 6-bromonicotinate, DFT calculations can elucidate critical molecular-level descriptors, including molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites. mdpi.com

DFT calculations employ a range of exchange-correlation functionals, which are categorized into different levels of theory such as Local Density Approximations (LDA), Generalized Gradient Approximations (GGA), meta-GGA, and hybrid functionals like B3LYP. mdpi.com The selection of an appropriate functional and basis set is critical for obtaining accurate predictions. For instance, hybrid functionals are frequently used for studying reaction mechanisms and molecular spectroscopy. mdpi.com Time-dependent DFT (TD-DFT) can be used to study excitation energies and spectroscopic properties. nih.gov

The application of DFT to this compound would allow for the prediction of various properties that govern its behavior in chemical reactions.

Table 1: Molecular Properties Calculable by DFT

PropertyDescriptionRelevance to this compound
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energy gap indicates chemical reactivity and the ability to participate in electronic transitions. dntb.gov.ua
Electron Density Distribution The spatial distribution of electrons within the molecule.Reveals regions susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Represents the net electrostatic effect of the molecule's charge distribution.Helps visualize charge distribution and predict sites for intermolecular interactions.
Atomic Charges (e.g., Mulliken, Hirshfeld) Assigns partial charges to individual atoms in the molecule.Quantifies the electron-donating or -withdrawing effects of substituents like the bromo and tert-butyl ester groups. acs.org
Vibrational Frequencies Theoretical prediction of infrared and Raman spectra.Can be compared with experimental spectroscopic data to confirm molecular structure and bonding. researchgate.net

These DFT-derived parameters provide a quantitative basis for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Mechanistic Investigations via Computational Chemistry

Computational chemistry, particularly through DFT calculations, provides indispensable tools for investigating reaction mechanisms at a molecular level. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathways. nih.gov This approach allows for the elucidation of complex reaction mechanisms that may be difficult to probe experimentally.

For this compound, mechanistic investigations could focus on several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridine (B92270) ring is a potential leaving group. Computational studies can model the attack of various nucleophiles, determining the activation barriers and the stability of intermediates for substitution at the C6 position.

Cross-Coupling Reactions: This compound is a common substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the role of ligands and reaction conditions.

Ester Hydrolysis: The mechanism of hydrolysis of the tert-butyl ester group under acidic or basic conditions can be investigated to understand the stability of the protecting group.

For example, in studying a cycloaddition reaction, DFT calculations at the B3LYP/6-31G(d) level have been used to evaluate the activation energies of different regioisomeric pathways, thereby explaining the observed product distribution. nih.gov A similar approach could be applied to reactions involving this compound to predict regioselectivity and stereoselectivity.

Structure-Reactivity Relationship Elucidation

Understanding the relationship between a molecule's structure and its chemical reactivity is a central theme in chemistry. nih.gov Computational methods provide quantitative descriptors that can be correlated with experimental reactivity data to establish robust structure-reactivity relationships (SRRs).

The reactivity of the pyridine ring in this compound is modulated by its substituents: the electron-withdrawing 6-bromo and 3-(tert-butoxycarbonyl) groups, and the nitrogen atom within the aromatic ring. These features influence the electron density at different positions on the ring, affecting its susceptibility to electrophilic or nucleophilic attack.

Theoretical studies on substituted aromatic compounds have demonstrated strong correlations between computed properties and experimental reactivity. For instance, a study on electrophilic aromatic substitution reactions of substituted benzenes found a very good correlation between the reaction barrier heights and the calculated Hirshfeld charges on the reacting carbon atom. acs.org This suggests that atomic charge can serve as a reliable descriptor for nucleophilic reactivity. acs.org

Table 2: Example of Theoretical Data for Structure-Reactivity Analysis

Aromatic SubstrateTheoretical Descriptor (e.g., Hirshfeld Charge on Carbon)Reactivity Measure (e.g., Calculated Barrier Height in kcal/mol)
Benzene-0.02020.5
Toluene-0.025 (para-C)18.2
Anisole-0.035 (para-C)15.9
Methyl Nicotinate (B505614)(Value for C5)(Predicted value)

This table is illustrative, based on the principle of correlating theoretical descriptors with reactivity as described in the literature for other aromatic compounds. acs.org

For this compound, such an analysis would involve calculating atomic charges and frontier orbital energies to predict the most likely sites for substitution. The steric bulk of the tert-butyl group would also be a critical factor, potentially directing reactions away from the C4 position. By quantifying these electronic and steric effects, computational studies can provide a predictive framework for the chemical behavior of this important synthetic intermediate. nih.gov

Green Chemistry Aspects in Synthesis and Application

Development of More Sustainable Synthetic Routes

The traditional synthesis of tert-butyl 6-bromonicotinate often involves multi-step processes that may utilize hazardous reagents and generate significant waste. In response, the development of more sustainable synthetic pathways is a key area of research. These efforts are largely centered on improving reaction efficiency, utilizing safer reagents, and exploring novel catalytic systems.

One promising approach involves the direct C-H functionalization of the pyridine (B92270) ring, which can offer a more atom-economical route compared to traditional methods that often require pre-functionalized starting materials. While specific research on the direct C-H bromination of tert-butyl nicotinate (B505614) is emerging, related studies on other pyridine derivatives show the potential of this strategy. For instance, various catalytic systems are being explored for the selective bromination of pyridine rings, aiming to reduce the use of harsh brominating agents and minimize the formation of byproducts.

Continuous flow chemistry is another innovative approach being applied to the synthesis of tert-butyl esters and related compounds. nih.gov Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and selectivity. rawdatalibrary.net This technology can also enable the safe use of hazardous reagents by minimizing the amount present at any given time and can facilitate easier scale-up of the process. The application of flow chemistry to the synthesis of tert-butyl nicotinate derivatives has the potential to significantly reduce reaction times and waste generation compared to traditional batch processes. nih.gov

Biocatalysis is also emerging as a powerful tool for the sustainable synthesis of nicotinic acid and its derivatives. greenering.orgorgsyn.orgsci-hub.red While direct biocatalytic routes to this compound are still under investigation, the enzymatic synthesis of the nicotinic acid core from renewable feedstocks presents a significant advancement. greenering.orgsci-hub.red These biocatalytic processes often operate under mild conditions in aqueous media, offering a significant environmental advantage over conventional chemical syntheses. greenering.orgsci-hub.red

Solvent Minimization and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Therefore, a key aspect of green chemistry is the minimization of solvent use and the replacement of hazardous solvents with more benign alternatives.

In the synthesis of this compound and its subsequent reactions, efforts are being made to move away from conventional solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and cyclopentyl methyl ether (CPME) are being explored. nih.gov These solvents often have better safety profiles and are more easily recycled. Methyl tert-butyl ether (MTBE) is another alternative that has a lower risk of peroxide formation compared to THF. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of many organic compounds in water is limited, the use of phase-transfer catalysts or surfactant-based systems can facilitate reactions in aqueous media. For Suzuki-Miyaura coupling reactions involving bromopyridine derivatives, conducting the reaction in water can offer significant environmental benefits.

Solvent-free reactions represent the ultimate goal in solvent minimization. Mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, are gaining traction as a green synthetic technique. While specific applications to this compound are not yet widely reported, the potential for this technology to reduce solvent waste is substantial.

The following table provides a comparison of common solvents and some of their greener alternatives, highlighting properties relevant to green chemistry.

SolventBoiling Point (°C)Flash Point (°C)SourceKey Green Chemistry Considerations
Tetrahydrofuran (THF)66-14.5PetrochemicalForms explosive peroxides, high volatility.
Dimethylformamide (DMF)15358PetrochemicalToxic, high boiling point makes removal difficult.
2-Methyltetrahydrofuran (2-MeTHF)80-11Renewable (e.g., corncobs)Higher boiling point and lower miscibility with water than THF, facilitating easier separation and recovery. nih.gov
Cyclopentyl Methyl Ether (CPME)106-1PetrochemicalHigh boiling point, low peroxide formation, hydrophobic nature allows for easy separation from water. sigmaaldrich.com
Methyl tert-Butyl Ether (MTBE)55-28PetrochemicalLower risk of peroxide formation than THF. nih.gov
Water100N/AAbundantNon-toxic, non-flammable, but solubility of organic reactants can be a challenge.

Atom Economy and Waste Reduction

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu A high atom economy indicates that less waste is generated in the form of byproducts.

The synthesis of this compound can proceed through several routes, each with a different atom economy. For example, a two-step synthesis starting from 6-hydroxynicotinic acid would involve an initial bromination step followed by esterification. The bromination step, if it uses a reagent like phosphorus oxybromide, will generate significant inorganic waste, leading to a lower atom economy. In contrast, a more direct bromination of a pre-formed tert-butyl nicotinate using a catalytic amount of a brominating agent would, in principle, have a higher atom economy.

To illustrate the concept, consider a simplified hypothetical reaction for the esterification of 6-bromonicotinic acid with tert-butanol (B103910):

C₆H₄BrNO₂ + C₄H₁₀O → C₁₀H₁₂BrNO₂ + H₂O

The atom economy for this ideal reaction would be calculated as:

Molecular weight of this compound (C₁₀H₁₂BrNO₂) = 258.11 g/mol

Molecular weight of 6-bromonicotinic acid (C₆H₄BrNO₂) = 202.01 g/mol

Molecular weight of tert-butanol (C₄H₁₀O) = 74.12 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (258.11 / (202.01 + 74.12)) x 100 ≈ 93.4%

Waste reduction in the synthesis and application of this compound also involves considering the entire lifecycle of the chemicals used. This includes minimizing the use of protecting groups, which add steps and generate waste, and developing one-pot or tandem reactions where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. The chemical recycling of brominated organic compounds from waste streams is also an area of active research, which could provide a long-term solution for managing waste from the production and use of compounds like this compound. repec.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 6-bromonicotinate to improve yield and purity?

  • Methodological Answer : Begin with stepwise protocols for introducing the tert-butyl ester and bromine substituents, ensuring precise stoichiometric ratios (e.g., 1.2 equivalents of brominating agent). Monitor intermediates via TLC and characterize using 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity at the 6-position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) minimizes byproducts. For yield optimization, consider reaction temperature (40–60°C) and inert atmosphere to suppress hydrolysis of the tert-butyl group .

Q. What analytical techniques are critical for characterizing tert-butyl 6-bromonicotinate and verifying its structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm). 1H^{1}\text{H} NMR should resolve the tert-butyl singlet (δ ~1.4 ppm) and aromatic protons (δ 8.2–8.7 ppm for pyridine ring). IR spectroscopy identifies ester C=O stretching (~1720 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}). X-ray crystallography (if crystalline) provides definitive proof of regiochemistry and steric effects of the tert-butyl group .

Q. How does the steric bulk of the tert-butyl group influence the stability of 6-bromonicotinate derivatives in aqueous media?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC. Compare half-life (t1/2t_{1/2}) against non-tert-butyl analogs. The tert-butyl group reduces hydrolysis rates due to steric hindrance around the ester carbonyl, particularly under acidic conditions (pH <5) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity observed in bromination of tert-butyl nicotinate derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compare transition-state energies for bromination at positions 2, 4, and 5. Validate with kinetic isotope effect (KIE) studies using deuterated substrates. Experimental evidence suggests electron-withdrawing effects of the ester group direct bromine to the 6-position, but steric clashes with the tert-butyl group may favor alternative pathways .

Q. How can computational modeling predict solvent effects on the conformational dynamics of tert-butyl 6-bromonicotinate?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to analyze rotational barriers of the tert-butyl group. Compare with variable-temperature NMR data (e.g., coalescence temperatures for axial-equatorial interconversion). Explicit solvent inclusion is critical, as implicit models overestimate axial conformer stability .

Q. What strategies resolve discrepancies in reported catalytic coupling reactions involving tert-butyl 6-bromonicotinate?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3), ligands, and bases (K2_2CO3_3 vs. Cs2_2CO3_3) in Suzuki-Miyaura cross-coupling. Use 19F^{19}\text{F} NMR (if fluorinated partners) to track intermediates. Contradictions often arise from trace moisture deactivating catalysts or competing protodebromination; anhydrous conditions and degassed solvents mitigate this .

Q. How do crystallographic data inform synthetic modifications to enhance the bioactivity of 6-bromonicotinate scaffolds?

  • Methodological Answer : Overlay X-ray structures of tert-butyl 6-bromonicotinate with target enzyme active sites (e.g., kinases) using docking software. Modify substituents at the 3-position to exploit hydrophobic pockets while retaining the bromine as a halogen bond donor. Validate via IC50_{50} assays and correlate with computed binding energies .

Methodological Guidance for Data Interpretation

Q. How should researchers design controlled experiments to isolate the electronic vs. steric effects of the tert-butyl group in reaction pathways?

  • Answer : Synthesize analogs with smaller alkyl groups (e.g., methyl, isopropyl) and compare reaction rates/selectivity. Use Hammett plots to correlate substituent effects with electronic parameters (σm_m, σp_p). Steric parameters (e.g., A-value) quantify bulkiness. For example, slower nucleophilic substitution in tert-butyl derivatives indicates steric hindrance outweighs electronic activation .

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic protocols?

  • Answer : Implement factorial design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p <0.05). Report confidence intervals for yields and purity. Cross-validate with independent replicates and share raw data in supplementary materials to enhance transparency .

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